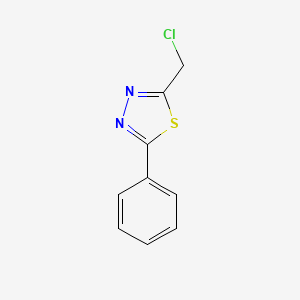

2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole

CAS No.: 70390-94-2

Cat. No.: VC2447165

Molecular Formula: C9H7ClN2S

Molecular Weight: 210.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70390-94-2 |

|---|---|

| Molecular Formula | C9H7ClN2S |

| Molecular Weight | 210.68 g/mol |

| IUPAC Name | 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole |

| Standard InChI | InChI=1S/C9H7ClN2S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2 |

| Standard InChI Key | ZCKLQRJGNGUAER-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN=C(S2)CCl |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(S2)CCl |

Introduction

Chemical Structure and Properties

Molecular Structure

2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole consists of a five-membered 1,3,4-thiadiazole ring with two crucial substituents: a phenyl group at position 5 and a chloromethyl group at position 2. The molecular formula of this compound is C₉H₇ClN₂S, with a molecular weight of 210.68 g/mol . The presence of the thiadiazole core, which contains one sulfur and two nitrogen atoms in a specific arrangement, creates a unique electronic distribution that influences the compound's reactivity patterns and binding capabilities with biological targets.

Physical and Chemical Properties

The chemical structure of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole can be represented using various notations. The SMILES notation is C1=CC=C(C=C1)C2=NN=C(S2)CCl, while the InChI notation is InChI=1S/C9H7ClN2S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2 . The InChIKey, which serves as a condensed digital representation of the compound, is ZCKLQRJGNGUAER-UHFFFAOYSA-N .

The reactivity of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is primarily influenced by the chloromethyl group, which can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. This reactivity makes it valuable as a synthetic intermediate for the preparation of more complex derivatives with tailored properties.

Spectroscopic Data

Table 1: Predicted Collision Cross Section Data for 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 211.00913 | 141.5 |

| [M+Na]+ | 232.99107 | 156.7 |

| [M+NH4]+ | 228.03567 | 151.6 |

| [M+K]+ | 248.96501 | 148.0 |

| [M-H]- | 208.99457 | 145.4 |

| [M+Na-2H]- | 230.97652 | 150.5 |

| [M]+ | 210.00130 | 145.6 |

| [M]- | 210.00240 | 145.6 |

These predicted collision cross-section values, as reported in PubChemLite, provide important information for mass spectrometric identification and analysis of the compound . These values represent the effective area of the molecule that can interact with gas molecules during collision-induced processes in mass spectrometry techniques.

Synthesis Methods

Modern Synthetic Approaches

Recent advances in heterocyclic chemistry have provided more efficient methods for the synthesis of 1,3,4-thiadiazole derivatives. These include microwave-assisted synthesis, solid-phase synthesis, and green chemistry approaches. For compounds structurally related to 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole, cyclodehydration of aromatic precursors has been reported as an effective synthetic route . These modern methods often offer advantages such as shorter reaction times, higher yields, and more environmentally friendly conditions.

Biological Activity and Applications

Other Biological Activities

The 1,3,4-thiadiazole ring system is associated with various biological activities beyond anticancer properties. Related compounds have exhibited antimicrobial, antifungal, anti-inflammatory, and antioxidant activities . The presence of the phenyl group at position 5 in 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole may contribute to these biological effects through enhanced lipophilicity and potential π-π interactions with target proteins.

Structure-Activity Relationships

Role of the Chloromethyl Group

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole. One closely related compound is 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole, which differs only in the substitution at position 5 (methyl instead of phenyl) . This compound has a molecular formula of C₄H₅ClN₂S and a molecular weight of 148.614 g/mol, making it smaller and potentially more water-soluble than its phenyl-substituted counterpart.

Another related compound is 5-phenyl-1,3,4-thiadiazole-2-amine, which has been extensively studied for its biological activities and synthetic applications . This compound features an amino group at position 2 instead of the chloromethyl group present in 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole, leading to different reactivity patterns and biological properties.

Pharmacological Comparison

Table 2: Comparison of Structural Analogs of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole

| Compound | Structure Features | Potential Biological Activities |

|---|---|---|

| 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole | Chloromethyl at position 2, Phenyl at position 5 | Anticancer, antimicrobial (predicted) |

| 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole | Chloromethyl at position 2, Methyl at position 5 | Less lipophilic, potentially different bioactivity profile |

| 5-phenyl-1,3,4-thiadiazole-2-amine | Amino group at position 2, Phenyl at position 5 | Anticancer, antimicrobial, used in azo dye synthesis |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Various substituents at position 2, 4-chlorophenyl at position 5 | Demonstrated anticancer activity against MCF-7 and HepG2 cells |

The comparison highlights how small structural changes in the thiadiazole scaffold can lead to diverse biological activities and applications. The specific substitution pattern in 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole likely confers unique properties that could be exploited for specific pharmacological applications.

Future Research Directions

Synthetic Diversification

The reactive chloromethyl group in 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole presents opportunities for the development of a diverse array of derivatives through nucleophilic substitution reactions. Future research could focus on the systematic exploration of these transformations to create a library of compounds with potentially enhanced biological activities.

Biological Evaluation

Comprehensive biological screening of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole and its derivatives against various cancer cell lines, microbial strains, and other disease models would provide valuable insights into their therapeutic potential. Particularly promising would be studies evaluating their anticancer activities against MCF-7 and LoVo cell lines, given the demonstrated efficacy of related thiadiazole derivatives against these cancer models .

Mechanism of Action Studies

Investigating the molecular mechanisms underlying the biological activities of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole would be crucial for rational drug design efforts. Techniques such as molecular docking, protein binding assays, and pathway analysis could illuminate how this compound interacts with biological targets and exerts its effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume